Enterobactin - 28384-96-5

Enterobactin

Catalog Number: EVT-267353
CAS Number: 28384-96-5
Molecular Formula: C30H27N3O15
Molecular Weight: 669.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enterobactin is a macrotriolide produced by certain members of Enterobacteriaceae, e.g. Escherichia coli and Salmonella. It has a role as a bacterial metabolite and a siderophore. It is a crown compound, a member of catechols, a polyphenol and a macrotriolide. It is a conjugate acid of an enterobactin(6-) and an enterobactin(1-).
Enterochelin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Enterobactin is a natural product found in Streptomyces wadayamensis, Bos taurus, and Streptomyces albidoflavus with data available.
An iron-binding cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine. It is produced by E COLI and other enteric bacteria.
Source and Classification

Enterobactin is synthesized by various strains of Escherichia coli, particularly in response to low iron availability. It is classified under the category of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to sequester iron from their environment. The biosynthesis of enterobactin involves non-ribosomal peptide synthetases, specifically the entABCDEF gene cluster, which encodes the enzymes necessary for its production .

Synthesis Analysis

The synthesis of enterobactin in Escherichia coli occurs through a series of enzymatic reactions involving the assembly of 2,3-dihydroxybenzoate (2,3-DHB) and L-serine. The process can be summarized as follows:

  1. Formation of 2,3-Dihydroxybenzoate: The enzyme EntB catalyzes the conversion of chorismate to 2,3-DHB.
  2. Amidation Reaction: An amide bond forms between 2,3-DHB and L-serine.
  3. Ester Linkage Formation: Three N-acylated serine residues are linked through ester bonds to create the cyclic trimer structure .

Recent studies have utilized statistical optimization methods to enhance the yield of enterobactin production in clinical strains of Escherichia coli, achieving significant increases in siderophore units through careful manipulation of growth conditions .

Molecular Structure Analysis

Enterobactin has a complex cyclic structure characterized by its trimeric form composed of three units of N-(2,3-dihydroxybenzoyl)-L-serine. The molecular formula is C21H27N3O9C_{21}H_{27}N_{3}O_{9}, and it features several hydroxyl groups that facilitate iron binding through catecholate coordination.

Structural Details

  • Cyclic Trimer: The cyclic nature is essential for its stability and function as a siderophore.
  • Iron Coordination Sites: The catecholate groups provide multiple coordination sites for binding ferric ions (Fe³⁺), forming stable complexes that enhance solubility and bioavailability .
Chemical Reactions Analysis

Enterobactin participates in several key chemical reactions:

  1. Iron Chelation: The primary reaction involves the formation of a stable complex with ferric ions, which is vital for bacterial iron uptake.
  2. Hydrolysis Reactions: Under certain conditions, enterobactin can undergo hydrolysis, leading to the release of free 2,3-DHB and L-serine.
  3. Conjugation Reactions: Enterobactin can also form conjugates with other molecules, enhancing its antimicrobial properties .
Mechanism of Action

The mechanism by which enterobactin facilitates iron uptake involves several steps:

  1. Iron Binding: Enterobactin binds ferric ions with high affinity, resulting in the formation of a stable enterobactin-iron complex.
  2. Transport into Cells: This complex is recognized by specific transport proteins on the bacterial cell surface, allowing for efficient uptake.
  3. Release of Iron: Once inside the cell, the acidic environment promotes the release of iron from enterobactin, making it available for cellular processes .
Physical and Chemical Properties Analysis

The physical and chemical properties of enterobactin are critical for its function:

  • Molecular Weight: Approximately 553 g/mol.
  • Solubility: Highly soluble in aqueous solutions due to its polar functional groups.
  • Stability: Stable under physiological conditions but can degrade under extreme pH or temperature variations.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been used to characterize these properties further .

Applications

Enterobactin has several significant scientific applications:

  1. Microbial Iron Acquisition Studies: It serves as a model compound for studying microbial strategies for iron acquisition.
  2. Antimicrobial Research: Due to its ability to bind iron tightly, enterobactin has been explored for developing new antimicrobial agents that target bacterial iron metabolism.
  3. Biotechnology Applications: Its synthesis pathways are being investigated for biotechnological applications in producing other valuable compounds through genetic engineering .
Biosynthesis and Genetic Regulation of Enterobactin

Enzymatic Pathways for Enterobactin Synthesis

Chorismate Conversion to 2,3-Dihydroxybenzoic Acid

Enterobactin biosynthesis initiates with the conversion of chorismate, an intermediate in the shikimate pathway, to 2,3-dihydroxybenzoic acid (DHB). This process involves three iron-regulated enzymes encoded by the ent gene cluster:

  • EntA (chorismate lyase): Catalyzes the isomerization of chorismate to isochorismate.
  • EntB (isochorismatase): Hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB-DH).
  • EntC (isochorismate synthase): Converts DHB-DH to DHB through NAD+-dependent oxidation [5] [6].

Notably, entC expression is regulated by iron availability via the Fur (ferric uptake regulator) repressor. Under iron-limited conditions, Fur dissociates from the ent promoter, enabling transcription [5] [6]. This pathway operates in both aerobic and anaerobic environments, though a dedicated isochorismate synthase (MenF) supports menaquinone biosynthesis anaerobically [6].

Table 1: Enzymes in Enterobactin Precursor Synthesis

EnzymeGeneFunctionRegulation
Isochorismate SynthaseentCConverts chorismate to isochorismateFur-repressed, iron-responsive
IsochorismataseentBHydrolyzes isochorismate to DHB-DHFur-repressed
Chorismate LyaseentAOxidizes DHB-DH to DHBFur-repressed

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Mechanisms

The trimeric lactone scaffold of enterobactin is assembled by a multidomain NRPS complex:

  • EntE (adenylating enzyme): Activates DHB as an adenylate and covalently attaches it to the phosphopantetheine arm of holo-EntB.
  • EntB (aryl carrier protein): Serves as a covalent attachment site for DHB.
  • EntF (condensation/cyclization enzyme): Loads L-serine via thioesterification, catalyzes amide bond formation between DHB and serine, and cyclotrimerizes three DHB-Ser units into the macrocyclic trilactone enterobactin [4] [7].

The NRPS machinery operates with strict stereoselectivity, incorporating L-serine residues and forming ester linkages with (R)-configuration at each lactone chiral center [7].

Role of ent Gene Cluster in Biosynthetic Regulation

The ent operon (entABCDEF) is coordinately regulated by iron availability and transcriptional regulators:

  • Fur Repression: Under iron-replete conditions, Fe2+-Fur binds the ent promoter, blocking transcription [5].
  • Dual-function Genes: entB encodes both a cytoplasmic isochorismatase and an aryl carrier protein for NRPS assembly [5].
  • Insertional Inactivation: In Shigella flexneri, an IS1 element within entF disrupts enterobactin production, highlighting the vulnerability of this locus to genetic perturbations [5].

Table 2: Core Genes in the Enterobactin Biosynthetic Cluster

GeneProtein FunctionRegulatory Mechanism
entA2,3-Dihydro-2,3-dihydroxybenzoate dehydrogenaseFur repression under high iron
entBIsochorismatase + aryl carrier proteinFur repression
entCIsochorismate synthaseFur repression
entDPhosphopantetheinyl transferaseConstitutive expression
entEDHB-AMP ligaseFur repression
entFL-serine-activating NRPSFur repression

Post-Synthetic Modifications and Derivative Formation

Glycosylation by IroB and Salmochelin Production

Enterobactin undergoes C-glycosylation to form salmochelins, glucosylated derivatives that evade host immune sequestration:

  • IroB Catalysis: The C-glycosyltransferase IroB transfers glucose from UDP-glucose to the C5 position of one, two, or all three DHB rings of enterobactin, producing mono- (MGE), di- (DGE), or triglucosylated enterobactin (TGE). DGE (salmochelin S4) is the dominant in vivo product [8] [9].
  • Mechanism: IroB adopts a GT-B fold and uses a distributive mechanism. Residue D304 positions UDP-glucose, W264 stabilizes the uracil ring, and E67 deprotonates the C2 phenol of DHB, activating C5 for nucleophilic attack on the anomeric carbon of glucose [9].
  • Linearization: Glucosylated enterobactin is hydrolyzed by esterases IroD or IroE into linearized salmochelins (e.g., S2, SX) for export [4] [9].

This modification enables pathogens like Salmonella and uropathogenic E. coli to bypass lipocalin-2 (siderocalin), which binds unmodified enterobactin [3] [9].

Table 3: Enterobactin-Derived Glycosylated Siderophores

SiderophoreStructureKey EnzymeBiological Role
Monoglucosyl-enterobactin (MGE)1 glucose on DHB ringIroBIntermediate in salmochelin pathway
Salmochelin S4 (DGE)2 glucoses on DHB ringsIroBImmune evasion; dominant extracellular form
Salmochelin S2Linearized diglucosyl-DHB-SerIroD/IroEIron uptake in pathogens

Evolutionary Significance of Structural Diversification

Structural modifications of enterobactin confer critical survival advantages:

  • Immune Evasion: C-glucosylation sterically hinders binding by lipocalin-2, allowing systemic pathogens to acquire iron during infection [3] [9].
  • Microcin Integration: Enterobactin acts as a precursor for microcin E492, an antimicrobial peptide. MceC (IroB homolog) and MceD (IroD homolog) glucosylate and linearize enterobactin, attaching it to the C-terminus of microcin for enhanced toxicity [1] [4].
  • Pathogen Adaptation: The iroA locus (including iroB) is enriched in invasive E. coli and Salmonella strains, indicating positive selection for siderophore diversification under host pressure [3] [9].

This diversification exemplifies convergent evolution, where enterobactin-derived scaffolds gain novel functions beyond iron scavenging, including interbacterial competition and host adaptation.

Properties

CAS Number

28384-96-5

Product Name

Enterobactin

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide

Molecular Formula

C30H27N3O15

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N

SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Solubility

PARTIALLY SOL IN WATER, DIL ALCOHOL

Synonyms

Enterobactin
Enterochelin

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

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